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Compound of Interest

Compound Name: Antitumor agent-133

Cat. No.: B15135625

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of maridebart
cafraglutide (formerly AMG 133), a first-in-class bispecific antibody-peptide conjugate under
investigation for the treatment of obesity and related metabolic disorders. This document is
intended for researchers, scientists, and drug development professionals interested in the
novel therapeutic approach of concomitant glucagon-like peptide-1 (GLP-1) receptor agonism
and glucose-dependent insulinotropic polypeptide (GIP) receptor antagonism.

Executive Summary

Maridebart cafraglutide is an investigational therapeutic that engineers a fully human
monoclonal antibody, which antagonizes the GIP receptor, with two GLP-1 analogue agonist
peptides.[1][2] This unique dual-action molecule is designed to leverage the appetite-
suppressing and glucose-regulating effects of GLP-1 receptor activation while simultaneously
blocking the GIP receptor, a strategy supported by preclinical and human genetic data to
promote weight loss.[3] Preclinical studies in obese mice and cynomolgus monkeys, as well as
Phase 1 and 2 clinical trials in humans with obesity, have demonstrated significant, dose-
dependent weight loss and improvements in metabolic markers, with an acceptable safety and
tolerability profile.[1][2]

Molecular Structure and Core Mechanism
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Maridebart cafraglutide is a large molecule with a molecular weight of 153,514 Da. Its structure
consists of a human monoclonal antibody that specifically targets and antagonizes the human
GIP receptor. Covalently attached to this antibody are two molecules of a GLP-1 analogue
peptide, which act as potent agonists for the GLP-1 receptor.

The proposed mechanism of action is a synergistic effect derived from its dual activities:

o GLP-1 Receptor Agonism: Similar to endogenous GLP-1, the peptide component of
maridebart cafraglutide activates GLP-1 receptors. This is expected to inhibit appetite,
improve glucose regulation, and contribute to weight loss.

o GIP Receptor Antagonism: The antibody component blocks the GIP receptor. This action is
thought to contribute to weight loss by reducing food intake and improving fat cell
metabolism. Preclinical evidence suggests that the combination of GIP receptor blockade
and GLP-1 receptor agonism results in more profound weight loss than targeting either
pathway alone.

Physiological Effects
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Core mechanism of Maridebart Cafraglutide (AMG 133).
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Quantitative In Vitro Activity

The dual activity of maridebart cafraglutide has been quantified in cell-based assays measuring

cyclic adenosine monophosphate (CAMP) levels.

Target Receptor Species Activity EC50 / IC50
GLP-1R Human Agonist 24.4 pM
Cynomolgus Monkey Agonist 5.7 pM

Mouse Agonist 123 pM

GIPR Human Antagonist

Cynomolgus Monkey Antagonist

Rat Antagonist

Table 1: In Vitro
Potency of Maridebart
Cafraglutide (AMG
133)

Preclinical Efficacy

Studies in diet-induced obese (DIO) mice and obese cynomolgus monkeys have demonstrated

the efficacy of maridebart cafraglutide in promoting weight loss and improving metabolic

parameters.

e In DIO Mice: A murine surrogate of AMG 133 led to a rapid and sustained reduction in body

weight, reduced food intake, and lowered blood glucose levels.

e In Obese Cynomolgus Monkeys: Treatment with AMG 133 resulted in a reduction in body

weight, total energy intake, and improvements in fasting triglycerides, insulin, and cholesterol

levels after six weeks.

Clinical Pharmacology and Efficacy
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Phase 1 and 2 clinical trials have evaluated the safety, tolerability, pharmacokinetics, and

pharmacodynamics of maridebart cafraglutide in adults with obesity, with or without type 2

diabetes.

Pharmacokinetics

Maridebart cafraglutide exhibits a pharmacokinetic profile suitable for infrequent dosing.

Parameter

Single Ascending Dose

(SAD)

Multiple Ascending Doses
(MAD)

Time to Max Concentration

(Tmax)

~4 to 7 days

~4 to 6 days

Mean Half-life (Intact AMG
133)

14 to 16 days

Mean Half-life (Total AMG 133)

21 to 24 days

Table 2: Pharmacokinetic
Parameters of Maridebart
Cafraglutide (AMG 133) in
Humans

Clinical Efficacy

Clinical trials have shown dose-dependent weight loss.
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. Mean Weight .
Study Phase Population Dose Duration
Change
Adults with
Phase 1 (MAD) ] 140mg Q4W -7.2% 85 days
obesity
420mg Q4w -14.5% 85 days
Adults with
Phase 2 obesity/overweig  Not specified up to ~20% 52 weeks
ht
Table 3: Clinical
Efficacy of
Maridebart

Cafraglutide
(AMG 133) on
Body Weight

Notably, weight loss was maintained for up to 150 days after the last dose in the multiple
ascending dose cohorts of the Phase 1 study. The Phase 2 study also indicated the potential
for further weight loss beyond 52 weeks, as a weight loss plateau was not observed. In addition
to weight loss, clinically meaningful improvements in cardiometabolic parameters such as blood
pressure, triglycerides, and high-sensitivity C-reactive protein (hs-CRP) were observed.

Safety and Tolerability

Across clinical trials, maridebart cafraglutide has demonstrated an acceptable safety and
tolerability profile.

o« Common Adverse Events: The most frequently reported treatment-emergent adverse events
were gastrointestinal in nature, primarily mild and transient nausea and vomiting, which
typically resolved within 48 hours. The incidence of nausea and vomiting was substantially
reduced with dose escalation.

» Serious Adverse Events: No severe or serious adverse events were reported in the Phase 1
study.
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o Metabolic Effects: While fasting glucose levels were reduced, no hypoglycemia-related
events were reported. There were no significant increases in free fatty acids, and no
association was found between the administration of maridebart cafraglutide and changes in

bone mineral density.

Experimental Protocols
In Vitro cAMP Functional Assays

The agonist and antagonist activities of maridebart cafraglutide were evaluated by measuring

cAMP accumulation in recombinant cell lines.
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Workflow for in vitro cAMP functional assays.

Methodology:
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e Cell Culture: Human embryonic kidney (HEK) 293T cells recombinantly expressing human or
cynomolgus monkey GIPR, and Chinese hamster ovary (CHO) cells expressing rat or mouse
GIPR were cultured under standard conditions. For GLP-1R activity, CHO-K1 cells
recombinantly expressing human or mouse GLP-1R, or CHO-AM1D cells expressing
cynomolgus monkey GLP-1R were used.

e Assay Procedure: Cells were seeded in appropriate assay plates.

e Agonist Mode (GLP-1R): Increasing concentrations of maridebart cafraglutide were added to
the cells.

o Antagonist Mode (GIPR): Cells were treated with increasing concentrations of maridebart
cafraglutide in the presence of a fixed concentration of GIP (e.g., 50 pM or 90 pM).

o CAMP Measurement: Following incubation, intracellular cCAMP levels were measured using a
commercially available assay kit.

o Data Analysis: Dose-response curves were generated, and EC50 (for agonist activity) or
IC50 (for antagonist activity) values were calculated.

Phase 1 Clinical Trial Design

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was
conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
maridebart cafraglutide.
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Phase 1 clinical trial design for Maridebart Cafraglutide.

Protocol Summary:

o Participants: Adults with a Body Mass Index (BMI) between 30.0 kg/m 2 and 40.0 kg/m 2
without other medical conditions.

¢ Design: Randomized, double-blind, placebo-controlled.
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e Cohorts:

o Single Ascending Dose (SAD): Participants received a single subcutaneous injection of
maridebart cafraglutide or placebo. 49 participants were enrolled across seven SAD
cohorts with doses ranging from 21 to 840 mg.

o Multiple Ascending Doses (MAD): Participants received multiple subcutaneous injections
of maridebart cafraglutide or placebo.

e Endpoints:
o Primary: Safety and tolerability.
o Secondary: Pharmacokinetics and immunogenicity.
o Exploratory: Pharmacodynamic biomarkers, including body weight.

o Follow-up: Participants were followed for up to 150 days.

Conclusion

Maridebart cafraglutide (AMG 133) represents a novel and promising therapeutic approach for
the management of obesity. Its dual mechanism of GLP-1 receptor agonism and GIP receptor
antagonism is supported by a strong rationale from preclinical and human genetic studies. The
data to date from preclinical and clinical studies demonstrate a favorable profile of significant
and sustained weight loss, improvements in metabolic parameters, and acceptable safety and
tolerability. Ongoing and future clinical development will further elucidate the long-term efficacy
and safety of this first-in-class molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Dual-Action Mechanism of Maridebart
Cafraglutide (AMG 133): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15135625#rm-133-aminosteroid-derivative-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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